3-Chloro-4-sulfanylbenzamide
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Overview
Description
3-Chloro-4-sulfanylbenzamide is an organic compound that features a benzene ring substituted with a chlorine atom at the third position and a sulfanyl group at the fourth position, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-sulfanylbenzamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfanylation processes, followed by amidation. These processes are typically optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-sulfanylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives
Reduction: Dechlorinated or modified amide derivatives
Substitution: Various substituted benzamide derivatives
Scientific Research Applications
3-Chloro-4-sulfanylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-4-sulfanylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The exact pathways may vary depending on the specific application, but could include pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylbenzamide: Similar structure but with a methyl group instead of a sulfanyl group.
4-Chloro-3-sulfanylbenzamide: Similar structure but with the positions of the chlorine and sulfanyl groups swapped.
3-Bromo-4-sulfanylbenzamide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
3-Chloro-4-sulfanylbenzamide is unique due to the presence of both a chlorine atom and a sulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
1260497-35-5 |
---|---|
Molecular Formula |
C7H6ClNOS |
Molecular Weight |
187.65 g/mol |
IUPAC Name |
3-chloro-4-sulfanylbenzamide |
InChI |
InChI=1S/C7H6ClNOS/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H2,9,10) |
InChI Key |
FNFDRQNCCXPITC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)S |
Origin of Product |
United States |
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